

Atto 465 NHS Ester: A Technical Guide to Spectral Properties and Applications

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Compound of Interest

Compound Name: Atto 465 NHS ester

Cat. No.: B1261320

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This technical guide provides an in-depth overview of the spectral properties and common applications of **Atto 465 NHS ester**, a fluorescent label widely used in life sciences. Atto 465 is a derivative of the dye Acriflavine, known for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.^{[1][2][3][4]} This document outlines its core characteristics, provides detailed protocols for its use in labeling biomolecules, and illustrates key experimental workflows.

Core Spectroscopic and Physical Properties

Atto 465 is a versatile fluorescent dye characterized by its excitation in the blue region of the spectrum and emission in the green region.^[5] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent labeling of primary and secondary amines in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The key quantitative specifications for Atto 465 are summarized in the table below.

Property	Value	Unit	Source(s)
Excitation Maximum (λ_{abs})	453	nm	
Emission Maximum (λ_{fl})	506 - 508	nm	
Molar Extinction Coefficient (ϵ_{max})	7.5×10^4	$M^{-1}cm^{-1}$	
Fluorescence Quantum Yield (η_{fl})	75%		
Fluorescence Lifetime (τ_{fl})	5.0	ns	
Molecular Weight (MW)	493	g/mol	
Correction Factor (CF ₂₆₀)	1.09 - 1.12		
Correction Factor (CF ₂₈₀)	0.48 - 0.54		

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving **Atto 465 NHS ester**.

Protein Labeling with Atto 465 NHS Ester

This protocol describes the covalent labeling of proteins via primary amines (e.g., lysine residues).

Materials:

- Protein solution (1-5 mg/mL) in amine-free buffer (e.g., PBS)
- Atto 465 NHS ester**

- Anhydrous, amine-free DMSO or DMF
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

- Protein Preparation: Dissolve or dialyze the protein into the labeling buffer at a concentration of 2 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
- Dye Solution Preparation: Immediately before use, dissolve the **Atto 465 NHS ester** in anhydrous DMSO or DMF to a concentration of 1-2 mg/mL.
- Labeling Reaction: While gently stirring, add a 2- to 10-fold molar excess of the reactive dye solution to the protein solution. The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.
- Purification: Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored, fluorescent band to elute is the labeled protein conjugate.

Oligonucleotide Labeling with Atto 465 NHS Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

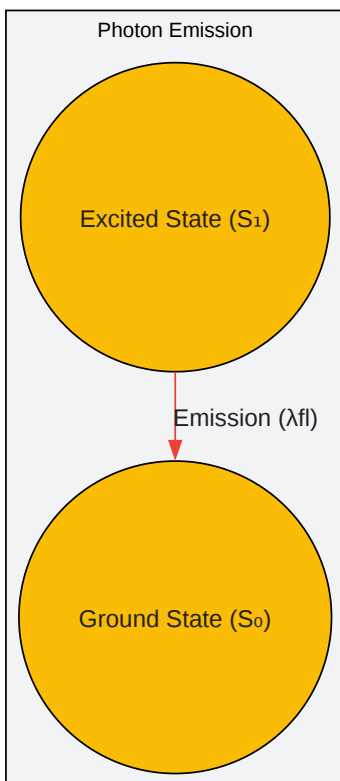
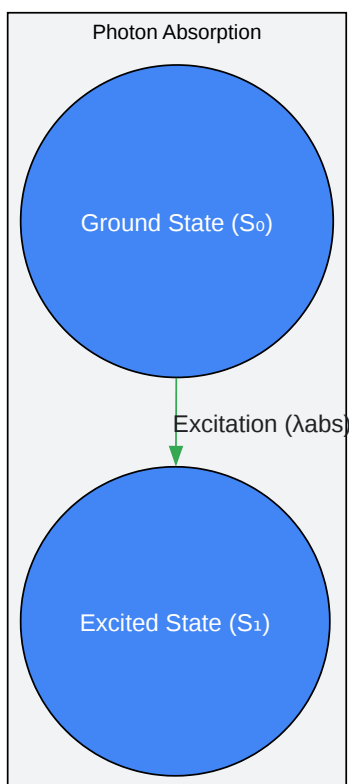
- Amino-modified oligonucleotide (e.g., 0.1 mM solution)
- **Atto 465 NHS ester**
- Anhydrous DMF
- 0.2 M carbonate buffer, pH 8-9

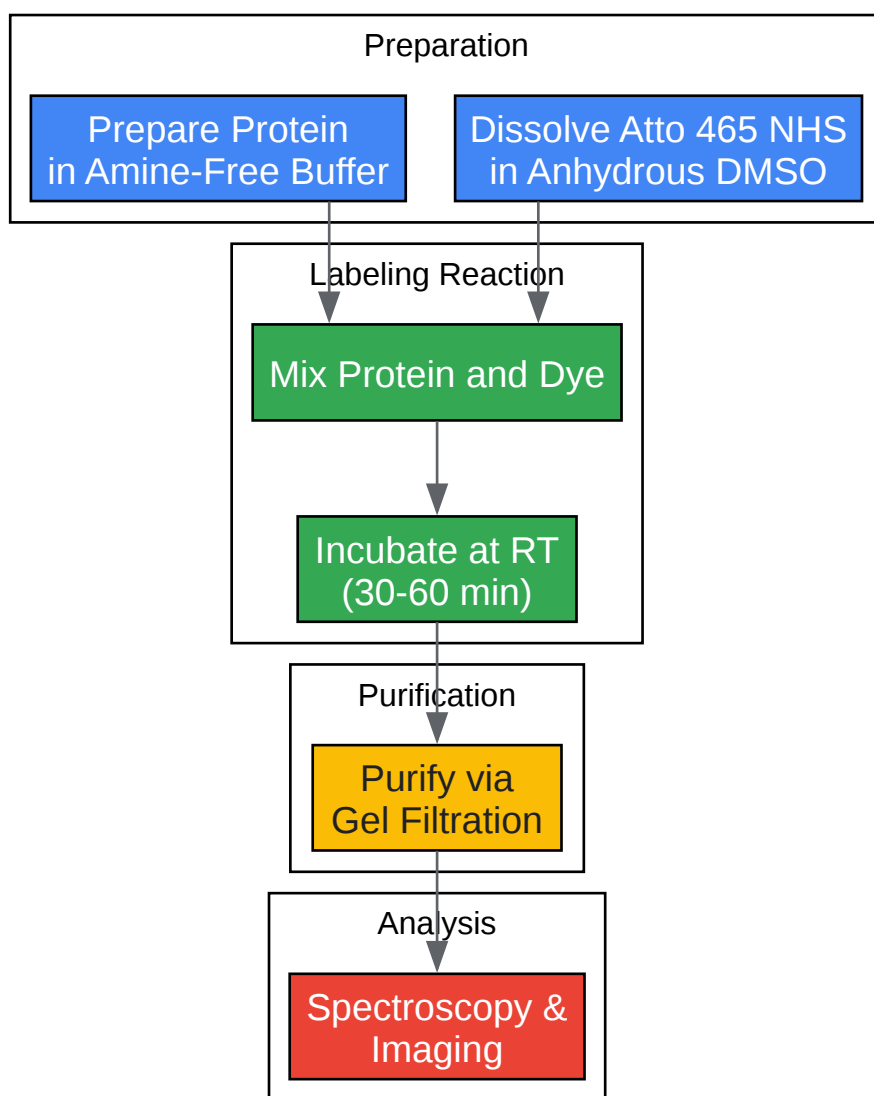
Procedure:

- **Oligonucleotide Preparation:** Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the carbonate buffer.
- **Dye Solution Preparation:** Prepare a 5 mg/mL solution of **Atto 465 NHS ester** in anhydrous DMF.
- **Labeling Reaction:** Add approximately 50 μ L of the oligonucleotide solution to 30 μ L of the dye solution.
- **Incubation:** Incubate the reaction for 2 hours at room temperature with shaking, protected from light.
- **Purification:** Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or chromatography.

Visualizing Key Processes

The following diagrams illustrate the fundamental principles and workflows associated with **Atto 465 NHS ester**.





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